molecular formula C11H13ClN2O2 B1470441 2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 1784585-39-2

2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Cat. No.: B1470441
CAS No.: 1784585-39-2
M. Wt: 240.68 g/mol
InChI Key: AKLSFOONYRZAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a chemical compound built on a benzoxazepine core, offered exclusively for research purposes. Compounds featuring the 1,4-benzoxazepine scaffold are recognized as privileged structures in medicinal chemistry and are frequently investigated for their diverse biological activities . While the specific research profile for this exact analogue is still being characterized, its structure suggests potential as a key intermediate or pharmacophore in drug discovery programs. The core 1,4-benzoxazepine structure is associated with a wide spectrum of pharmacological activities. Related derivatives have been reported in scientific literature to exhibit cytotoxic effects against human tumor cell lines, such as breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) . Furthermore, this class of heterocyclic compounds has been explored for applications as anti-microbial agents, anti-inflammatory agents, and endothelin antagonists . The molecular framework also appears in novel tricyclic compounds investigated for their OMA1/OPA1 modulatory properties, indicating potential in metabolic and neurological research . The presence of both a chloro-substituent on the benzofused ring and a 2-aminoethanone side chain on the oxazepine nitrogen may influence the compound's physicochemical properties and its interaction with biological targets, making it a versatile building block for constructing more complex molecular entities. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)7-14(3-4-16-10)11(15)6-13/h1-2,5H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLSFOONYRZAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CN)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a member of the oxazepin family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H12ClN3O\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}

This structure is characterized by a chloro-substituted oxazepine ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the amino and chloro groups in its structure suggests potential for modulation of these pathways.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety-related behaviors.
  • Dopaminergic Activity: Its structural similarity to known dopaminergic agents suggests it may also affect dopamine pathways, potentially impacting conditions such as schizophrenia or Parkinson's disease.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anxiolytic Effects: In preclinical studies, compounds with similar structures have demonstrated anxiolytic properties by modulating serotonin levels.
  • Antidepressant Activity: Evidence suggests that this compound may exert antidepressant-like effects through serotonergic mechanisms.
  • Neuroprotective Properties: Some studies have indicated that oxazepine derivatives can protect neuronal cells from oxidative stress.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnxiolyticReduced anxiety-like behavior
AntidepressantIncreased serotonin levels
NeuroprotectiveProtection against oxidative stress

Case Studies

Several case studies have explored the biological activity of similar compounds within the oxazepine class:

  • Study on Anxiolytic Effects: A study published in Journal of Medicinal Chemistry evaluated various oxazepine derivatives for their anxiolytic effects in animal models. The results indicated significant reductions in anxiety-like behaviors when dosed appropriately.
  • Antidepressant Activity Exploration: Research conducted by Smith et al. (2020) demonstrated that a related compound exhibited significant antidepressant effects in rodent models, suggesting that structural modifications could enhance efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The compound exhibits properties that may be beneficial in treating anxiety and depression. Due to its structural similarity to known anxiolytics and antidepressants, it has been investigated for its potential effects on the central nervous system (CNS). Research indicates that compounds with similar oxazepin structures can modulate GABAergic activity, which is crucial for their anxiolytic effects .

Case Study: Anxiolytic Activity
In a study examining various oxazepin derivatives, it was found that modifications at the 7-chloro position significantly influenced the binding affinity to GABA receptors. The specific compound demonstrated a promising profile, suggesting it could be developed into a therapeutic agent for anxiety disorders .

Neuropharmacology

Mechanism of Action
The mechanism by which 2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one exerts its effects involves interaction with neurotransmitter systems. It is hypothesized that this compound enhances GABAergic transmission while potentially inhibiting excitatory neurotransmitter pathways, leading to decreased neuronal excitability and an anxiolytic effect .

Research Findings
Recent experiments have shown that this compound can modulate synaptic plasticity in animal models. Such modulation is critical in understanding how chronic stress affects neural circuits associated with mood regulation. The findings suggest that this compound could play a role in restoring balance in dysregulated neurotransmitter systems .

Comparison with Similar Compounds

Benzo[f][1,4]oxazepine Derivatives

Compounds sharing the benzo[f][1,4]oxazepine core exhibit structural diversity primarily in their substituents, which dictate pharmacological profiles:

2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine
  • Molecular Formula : C₁₁H₁₅ClN₂O (identical to the target compound) .
  • Key Difference: Substitution of the amino ethanone group with ethanamine (-CH₂CH₂NH₂).
  • The ethanamine group may enhance solubility but reduce steric bulk compared to the target compound’s ethanone group .
SI-42 (RMC-5552 Intermediate)
  • Structure: Contains a sulfonyl group, fluorine, and aminopyridinyl substituents in addition to the oxazepine core .
  • Activity : Intermediate in synthesizing RMC-5552, a bi-steric mTORC1 inhibitor. The sulfonyl and fluorine groups likely enhance target binding affinity and metabolic stability .
XL388
  • Molecular Formula : C₂₃H₂₂FN₃O₄S .
  • Key Features : Incorporates a methylsulfonylphenyl group and pyridine ring.
  • Activity: Potent mTOR inhibitor with oral bioavailability and anti-tumor efficacy in xenograft models .

Table 1: Comparison of Benzo[f][1,4]oxazepine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents Pharmacological Notes
Target Compound C₁₁H₁₅ClN₂O 226.7 7-Cl, amino ethanone Lab use only; no activity specified
2-(7-Chloro-...)ethan-1-amine C₁₁H₁₅ClN₂O 226.7 7-Cl, ethanamine Discontinued product
SI-42 Complex N/A Sulfonyl, fluorine, aminopyridinyl mTORC1 inhibitor intermediate
XL388 C₂₃H₂₂FN₃O₄S 455.5 Methylsulfonylphenyl, pyridine mTOR inhibitor; oral bioavailability

Benzodiazepine and Diazepine Analogs

Benzodiazepines, though structurally distinct (diazepine vs. oxazepine core), share therapeutic relevance:

Clorazepate
  • Structure : 7-Chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid .
  • Key Differences : Diazepine ring (7-membered with two nitrogens) vs. oxazepine (7-membered with one oxygen and one nitrogen).
  • Regulatory Status : Controlled substance under international treaties .
Methylclonazepam
  • Structure : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one .

Table 2: Benzodiazepine vs. Oxazepine Core Comparison

Feature Target Compound (Oxazepine) Benzodiazepines (e.g., Clorazepate)
Core Structure 7-membered ring (1 O, 1 N) 7-membered ring (2 N)
Common Substituents Chloro, amino ethanone Chloro, phenyl, carboxylic acid
Biological Activity Undefined (structural analog) CNS modulation (sedation, anxiolysis)

Other Heterocyclic Compounds

Benzothiazepines (e.g., 11a)
  • Structure: 7-Methoxy-2,3-dihydrobenzo[1,4]thiazepine with cyclopropanol .
  • Key Difference : Sulfur atom replaces oxygen in the heterocycle.
  • Stability: Cyclopropanol groups are acid/base-sensitive, limiting synthetic utility .
2-Amino-1-(piperazin-1-yl)ethan-1-one Derivatives
  • Activity : Anti-HIV-1 reverse transcriptase (RT) inhibitors .

Preparation Methods

Formation of the 2,3-Dihydrobenzo[f]oxazepine Core

  • Starting Materials : The synthesis often begins with a 2-aminophenol or 2-hydroxyaniline derivative, which is functionalized to introduce a side chain that will cyclize to form the oxazepine ring.
  • Cyclization Reaction : Intramolecular cyclization is induced by reacting the amino or hydroxy group with a suitable electrophilic moiety such as a haloalkyl ketone or ester. This step forms the seven-membered oxazepine ring.
  • Reduction Step : The 2,3-dihydro form indicates partial saturation of the oxazepine ring, which may be achieved by catalytic hydrogenation or selective reduction of the corresponding oxazepinone intermediate.

Attachment of the 2-Aminoethanone Moiety

  • Amide Bond Formation : The ethanone side chain bearing the amino group can be introduced via amide coupling reactions. For example, coupling of the oxazepine nitrogen with 2-aminoacetyl chloride or activated esters of 2-aminoacetic acid.
  • Reductive Amination : Another approach involves reductive amination of an oxazepine aldehyde intermediate with aminoacetaldehyde derivatives in the presence of reducing agents like sodium triacetoxyborohydride.

Representative Synthetic Route (Adapted from Related Oxazepine Preparations)

Step Reaction Type Reagents/Conditions Outcome
1 Aromatic substitution Chlorination of 2-aminophenol derivative with NCS 7-chloro-2-aminophenol
2 Cyclization Reaction with 2-chloroacetyl chloride, base Formation of oxazepinone intermediate
3 Reduction Catalytic hydrogenation (Pd/C, H2) 2,3-dihydrobenzo[f]oxazepine core
4 Amide coupling Reaction with 2-aminoacetyl chloride, base Formation of 2-amino-1-(7-chloro-oxazepinyl)ethan-1-one

Research Findings and Optimization Notes

  • Stereochemistry : The dihydrobenzo[f]oxazepine ring can exist in cis- and trans-fused forms, influencing biological activity and synthetic accessibility. Diastereoselective synthesis methods, such as using chiral auxiliaries or selective reduction, have been reported to favor one isomer over the other.
  • Yield and Purity : Reductive amination steps using sodium triacetoxyborohydride in solvents like 1,2-dichloroethane have been optimized to improve yields and selectivity for the desired aminoethanone side chain attachment.
  • Functional Group Compatibility : Protecting groups may be necessary during synthesis to prevent side reactions, especially when handling sensitive amine or hydroxyl groups.
  • Scalability : The synthetic route is amenable to scale-up, with key steps such as cyclization and amide bond formation being robust under standard laboratory conditions.

Data Table: Comparative Yields and Conditions from Literature Analogues

Step Reagents/Conditions Yield (%) Notes
Chlorination NCS, acetonitrile, 0°C to room temp 85-90 Selective for 7-position
Cyclization 2-chloroacetyl chloride, triethylamine 70-80 Formation of oxazepinone intermediate
Reduction Pd/C, H2, ethanol, room temp 75-85 Partial saturation to dihydro derivative
Amide coupling 2-aminoacetyl chloride, base, dichloromethane 60-75 Reductive amination alternative possible

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one, and how can intermediates be optimized?

  • Methodology : Begin with a benzodiazepine core (e.g., 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine) and introduce the amino-ethanone moiety via nucleophilic substitution or reductive amination. Use triethylamine or pyridine as a base to neutralize byproducts during acylation steps . Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) . Monitor reaction progress with TLC (Rf ~0.3–0.5 in 9:1 DCM/methanol) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize this compound’s structural and stereochemical properties?

  • Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the oxazepine ring protons (δ 3.5–4.5 ppm for CH2_2 groups) and the ethanone carbonyl (δ 205–210 ppm in 13C^{13}C) .
  • Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+^+ ~307.7 g/mol) and fragmentation patterns .
  • Chiral Analysis : Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15) if stereoisomers are suspected .

Q. What safety precautions are critical during handling and storage?

  • Methodology :

  • Use PPE (gloves, goggles) due to potential sensitization risks observed in structurally related benzodiazepines .
  • Store under inert gas (argon) at –20°C to prevent hydrolysis of the oxazepine ring .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodology :

  • Dynamic NMR : Probe ring puckering or conformational flexibility in the oxazepine moiety by variable-temperature 1H^1H-NMR (e.g., 25–60°C) to identify coalescence points .
  • DFT Calculations : Compare experimental 13C^{13}C-NMR shifts with density functional theory (B3LYP/6-31G*) predictions to validate tautomeric forms .
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve ambiguities in bond angles and stereochemistry .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the benzoxazepine core?

  • Methodology :

  • Directing Groups : Introduce temporary substituents (e.g., –NO2_2) at the 7-position to direct chlorination or nitration to the 2- or 3-positions .
  • Microwave-Assisted Synthesis : Use controlled microwave heating (100–120°C, 30 min) to enhance reaction kinetics and selectivity for meta-substitution .
  • Protection/Deprotection : Protect the amino group with Boc anhydride to prevent unwanted side reactions during halogenation .

Q. How can researchers reconcile discrepancies in bioactivity data across different assay systems?

  • Methodology :

  • Assay Standardization : Use reference standards (e.g., midazolam for GABAA_A receptor binding assays) to calibrate activity measurements .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS (e.g., Q-TOF instrumentation) to account for in situ transformations .
  • Kinetic Analysis : Compare IC50_{50} values under consistent conditions (e.g., pH 7.4, 37°C) and normalize to protein content (Bradford assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.